molecular formula C24H21ClN4O4S2 B2854197 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922587-03-9

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2854197
CAS No.: 922587-03-9
M. Wt: 529.03
InChI Key: JWEPPWCLCRAZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived compound featuring a 4-chloro-substituted benzothiazole core, a morpholinosulfonyl group at the 4-position of the benzamide, and a pyridin-2-ylmethyl substituent on the amide nitrogen. This structure combines heterocyclic, sulfonamide, and aromatic moieties, making it a candidate for diverse biological activities, particularly enzyme inhibition or receptor modulation. The compound’s synthesis likely involves coupling reactions between a benzothiazol-2-amine derivative and a sulfonylated benzoyl chloride, followed by functionalization of the amide nitrogen . Its structural complexity is reflected in its synonyms, including ZINC100909993 and MCULE-1485791768, which highlight its presence in chemical libraries for drug discovery .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S2/c25-20-5-3-6-21-22(20)27-24(34-21)29(16-18-4-1-2-11-26-18)23(30)17-7-9-19(10-8-17)35(31,32)28-12-14-33-15-13-28/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEPPWCLCRAZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzo[d]thiazole moiety and a morpholinosulfonyl group. The presence of these functional groups contributes to its biological properties.

Property Value
Molecular FormulaC₁₈H₁₈ClN₃O₄S
Molecular Weight397.87 g/mol
CAS Number1396717-60-4

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, thiazole derivatives have been shown to possess antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
A study investigated the antibacterial activity of related thiazole compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL, suggesting potent antibacterial effects comparable to standard antibiotics like vancomycin .

Anticancer Activity

The compound's potential as an anticancer agent has also been evaluated. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth.

Research Findings:
In vitro studies have shown that similar benzothiazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the induction of oxidative stress and disruption of mitochondrial function .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The morpholinosulfonyl group may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Cell Membrane Integrity: The compound may interact with cellular membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis: By activating apoptotic pathways, the compound can promote programmed cell death in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other similar benzothiazole derivatives is essential.

Compound Activity MIC (µg/mL)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-morpholinobenzamideAntibacterial0.5 - 5
N-(6-chlorobenzo[d]thiazol-2-yl)-4-morpholinobenzamideAnticancer1 - 10
N-(4-fluorobenzo[d]thiazol-2-yl)-4-morpholinobenzamideAntifungal0.8 - 8

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique features can be contextualized against structurally related benzothiazole derivatives:

Compound Key Substituents Structural Differences
Target Compound 4-chlorobenzo[d]thiazol, morpholinosulfonyl, pyridin-2-ylmethyl Reference standard for comparison.
N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e, ) 4-chlorobenzamide, no sulfonamide or pyridine Simpler structure lacking sulfonamide and pyridine; reduced solubility and target specificity.
N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11, ) Bromo-benzothiazol, 4-methylpiperazinyl Piperazine instead of morpholinosulfonyl; bromo substitution may alter electronic effects.
Compound 50 () 4-bromophenylthiazol, dimethylsulfamoyl Smaller sulfonamide group (dimethyl vs. morpholino); bromophenyl enhances lipophilicity.
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ) Morpholinomethyl, pyridin-3-yl, dichlorobenzamide Morpholine as a methyl-linked substituent; dichloro substitution increases steric bulk.

Key Observations :

  • The morpholinosulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler sulfonamides (e.g., dimethylsulfamoyl in ) .
Physicochemical Properties

Data from synthesized analogs provide insights into the target compound’s likely properties:

Compound Melting Point (°C) Yield (%) Spectral Confirmation (NMR/HRMS) Reference
Target Compound Not reported Not reported Presumed via HRMS/NMR (similar to )
1.2e () 202–212 Not reported 1H/13C NMR, HRMS
4d () 99.9–177.2 78–90 1H/13C NMR, HRMS
12b () 234.6–238.2 53 1H NMR, HRMS
4-(4-hydroxythiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamide () Not reported Not reported Synthetic route described

Key Observations :

  • The target compound’s morpholinosulfonyl group may elevate its melting point compared to non-sulfonylated analogs (e.g., 1.2e) due to increased molecular symmetry and intermolecular interactions .
  • Yields for benzothiazole derivatives vary widely (53–90%), influenced by substituent reactivity and purification methods (e.g., column chromatography in vs. recrystallization in ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole and sulfonamide precursors. Key steps include:

  • Coupling reactions : Amide bond formation between the benzothiazole-amine and sulfonyl-substituted benzoyl chloride under inert conditions (argon/nitrogen) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for improved solubility of intermediates .
  • Catalysts : Use of coupling agents such as HATU or DCC to enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
    • Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95% purity) .

Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR identifies substituent integration and connectivity (e.g., distinguishing morpholinosulfonyl protons at δ 3.5–3.7 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion for C24H21ClN4O4S2 expected at m/z 553.08) .
  • HPLC : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the benzothiazole-pyridiniummethyl linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replacing 4-chloro with fluoro on benzothiazole or altering the pyridine ring position) to assess impact on activity .
  • Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial MIC assays) with positive/negative controls .
  • Data correlation : Use computational tools (e.g., molecular docking with AutoDock Vina) to link structural features (e.g., sulfonamide’s electron-withdrawing effect) to activity trends .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Re-test the compound under uniform conditions (e.g., pH, cell lines, incubation time). For example, discrepancies in anticancer activity may arise from using MTT vs. ATP-based viability assays .
  • Purity verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reliable IC50 values) .
  • Structural confirmation : Cross-validate with X-ray/NMR data to ensure no batch-to-batch variations (e.g., accidental substitution of pyridin-2-ylmethyl with pyridin-4-ylmethyl) .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions (e.g., morpholinosulfonyl’s H-bond with ATP-binding pockets in kinases) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., pyridin-2-ylmethyl’s role in hydrophobic packing) .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.